![molecular formula C23H22N4O4S2 B2469899 N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251673-51-4](/img/no-structure.png)
N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Biological Activities and Chemical Reactions
Hydrazone and pyrazolo[3,4-b]quinoline derivatives, which are structurally related to the compound , have demonstrated a broad range of biological activities. Specifically, these compounds show notable antimicrobial and antiviral activities. The reactions involved in the formation of these derivatives, such as the dry grinding of a mixture of 2-chloroquinoline-3-carbaldehyde and 4-methylphenylhydrazinium chloride, are of significant interest in the field of medicinal chemistry due to their potential therapeutic value (Kumara et al., 2016).
2. Supramolecular Structures
Research into the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, which are closely related to the target compound, reveals insights into molecular structures and bonding. This includes the study of how molecules are linked into various structures like chains, sheets, and three-dimensional frameworks through hydrogen bonds and π-π stacking interactions. Such structural studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Portilla et al., 2005).
3. Cytotoxic Activity
Related research includes the synthesis and analysis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have shown potent cytotoxic activities against various cancer cell lines. This suggests a possible application of similar compounds in cancer research and therapy (Deady et al., 2003).
4. Antioxidant Properties
Another study focuses on the synthesis of antioxidant pyrazolo[4,3-c]quinolin-3,4-diones, which are structurally similar to the queried compound. These compounds have shown promise as antioxidants, a property that can be significant in the development of treatments for diseases caused by oxidative stress (Tomassoli et al., 2016).
5. Antimicrobial Agents
The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, has been explored for their potential as antimicrobial agents. This research is relevant for the development of new antibiotics and treatments for infectious diseases (Holla et al., 2006).
6. Glycine Site NMDA Antagonists
Research on 2-aryl-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-diones, which are related to the target compound, has found them to be high-affinity antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. This is significant for the development of treatments for neurological disorders (Macleod et al., 1995).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide involves the condensation of 3-methylbenzoyl chloride with 4-methylphenylhydrazine to form 3-methyl-N-(4-methylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrazoloquinoline ring system. The resulting product is then treated with acetic anhydride to form the final compound.", "Starting Materials": [ "3-methylbenzoyl chloride", "4-methylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-methylbenzoyl chloride with 4-methylphenylhydrazine in the presence of a base such as triethylamine or pyridine to form 3-methyl-N-(4-methylphenyl)benzamide.", "Step 2: Reaction of 3-methyl-N-(4-methylphenyl)benzamide with ethyl acetoacetate in the presence of sodium ethoxide to form the pyrazoloquinoline ring system.", "Step 3: Treatment of the resulting product with acetic anhydride in the presence of a base such as pyridine or triethylamine to form the final compound, N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide." ] } | |
Número CAS |
1251673-51-4 |
Nombre del producto |
N-(3-methylphenyl)-2-(4-methylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Fórmula molecular |
C23H22N4O4S2 |
Peso molecular |
482.57 |
Nombre IUPAC |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O4S2/c1-4-32-22-25-20-19(33-22)21(29)27(16-10-8-14(2)9-11-16)23(30)26(20)13-18(28)24-15-6-5-7-17(12-15)31-3/h5-12H,4,13H2,1-3H3,(H,24,28) |
Clave InChI |
UYEUKYZUSSPMPK-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)
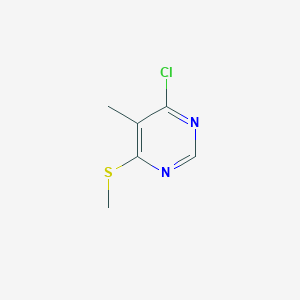
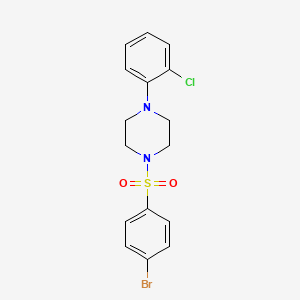

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2469824.png)
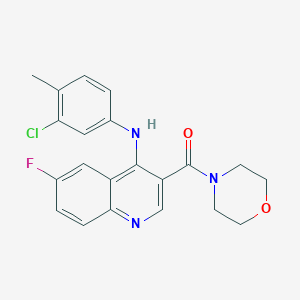

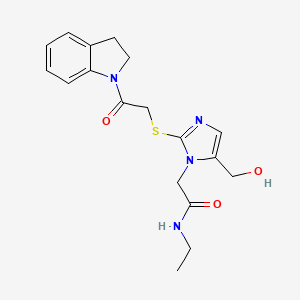
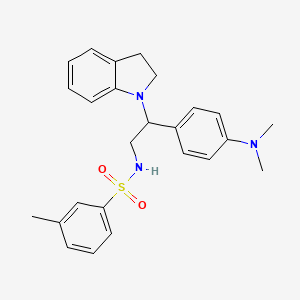


![4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2469835.png)
![9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2469837.png)
![N-[(2-chlorophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2469838.png)